

JNJ-39758979 dihydrochloride H4 receptor selectivity profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: JNJ-39758979 dihydrochloride

Cat. No.: B608215

[Get Quote](#)

An In-Depth Technical Guide to the Histamine H4 Receptor Selectivity Profile of **JNJ-39758979 Dihydrochloride**

Introduction

JNJ-39758979 is a potent and selective antagonist of the histamine H4 receptor (H4R), a G protein-coupled receptor implicated in inflammatory and pruritic responses.[1][2] Developed to explore the therapeutic potential of H4R modulation, this compound has been a critical tool in both preclinical and clinical research.[3][4] Its high affinity for the H4R and significant selectivity over other histamine receptor subtypes and a broad range of other molecular targets make it a valuable research probe.[5][6] This document provides a detailed overview of the selectivity profile of JNJ-39758979, including its binding affinities, functional activities, and the methodologies used for their determination.

Quantitative Selectivity Profile

The selectivity of JNJ-39758979 is characterized by its high affinity for the histamine H4 receptor across multiple species and substantially lower affinity for other histamine receptors (H1, H2, and H3) and a wide panel of other targets.

Table 1: Histamine Receptor Binding Affinity (K_i) of JNJ-39758979

Species	H4 Receptor Ki (nM)	H1 Receptor Ki (nM)	H2 Receptor Ki (nM)	H3 Receptor Ki (nM)
Human	12.5 ± 2.6[1][2]	>1,000[6]	>1,000[6]	1,043[6]
Mouse	5.3[5][7][8]	-	-	-
Monkey	25[5][7][8]	-	-	-
Rat	188[5][7][8]	-	-	-
Guinea Pig	306[5][7][8][9]	-	-	-
Dog	≥10,000[5][7][8]	-	-	-

Note: A lower Ki value indicates a higher binding affinity.

Table 2: Functional Antagonist Activity (pA2) of JNJ-39758979 at the H4 Receptor

The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. It is a measure of the functional potency of an antagonist.

Species	pA2 Value
Human	7.9[5][7][8]
Mouse	8.3[5][7][8]
Monkey	7.5[5][7][8]
Rat	7.2[5][7][8]

Table 3: Off-Target Selectivity Screening

JNJ-39758979 has demonstrated a high degree of selectivity when screened against a broad panel of other molecular targets.

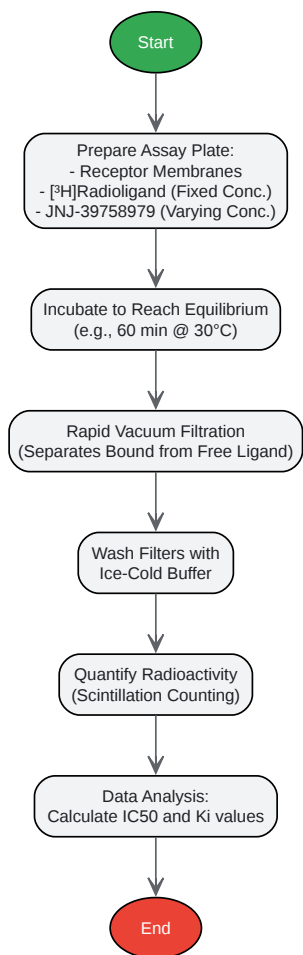
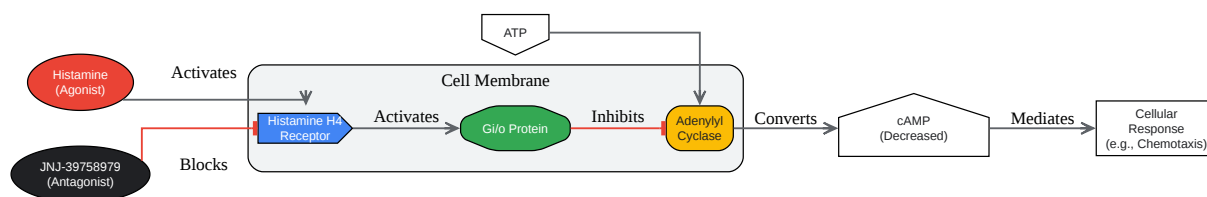
Target Class	Number of Targets Screened	Activity
Receptors, Ion Channels, Transporters	48	No significant activity at 1 μ M ^[6]
Kinases	66	No significant activity at 10 μ M ^[6]

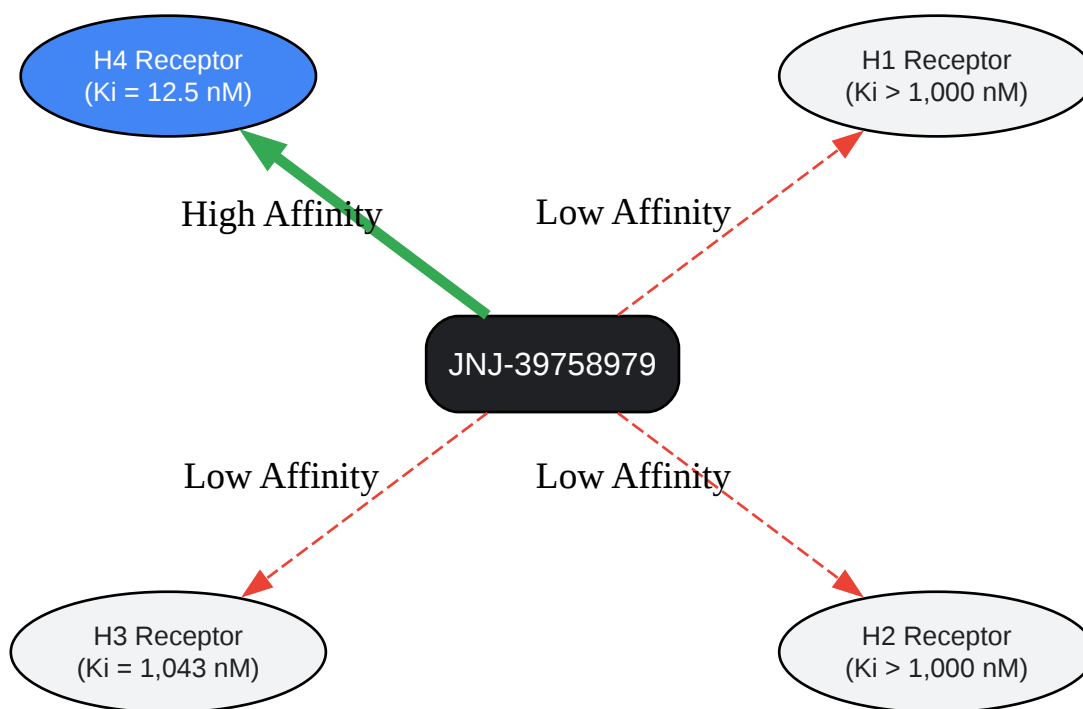
This broad screening confirms that JNJ-39758979 is highly selective for the H4 receptor, with greater than 80-fold selectivity over other histamine receptors and minimal interaction with a wide range of other biologically relevant targets.^[1]

Signaling Pathway and Experimental Workflows

Histamine H4 Receptor Signaling

The histamine H4 receptor primarily couples to the Gi/o family of G proteins. Upon activation by an agonist like histamine, the receptor facilitates the exchange of GDP for GTP on the G α i subunit, leading to its dissociation from the G $\beta\gamma$ dimer. The activated G α i subunit then inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP). JNJ-39758979 acts as a competitive antagonist, binding to the H4 receptor and preventing agonist-induced signaling.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Clinical and preclinical characterization of the histamine H(4) receptor antagonist JNJ-39758979 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Development of Histamine H4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]

- 8. JNJ-39758979 | Histamine Receptor | TargetMol [targetmol.com]
- 9. JNJ-39758979 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetoimmunopharmacology.org]
- To cite this document: BenchChem. [JNJ-39758979 dihydrochloride H4 receptor selectivity profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608215#jnj-39758979-dihydrochloride-h4-receptor-selectivity-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com